3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide
Description
3-(1,3-Benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both benzothiazole and pyrazine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN4OS/c19-10-5-6-12(11(20)9-10)23-17(25)15-16(22-8-7-21-15)18-24-13-3-1-2-4-14(13)26-18/h1-9H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCVPDAITXMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3C(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Formation of Pyrazine Moiety: The pyrazine ring is often formed by the condensation of appropriate diamines with diketones or diesters.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the pyrazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions might use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide: Similar structure but lacks the chloro and fluoro substituents.
3-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)pyrazine-2-carboxamide: Contains a methyl group instead of chloro and fluoro groups.
3-(1,3-Benzothiazol-2-yl)-N-(4-bromophenyl)pyrazine-2-carboxamide: Contains a bromo group instead of chloro and fluoro groups.
Uniqueness
The presence of both chloro and fluoro substituents in 3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide may enhance its biological activity and specificity compared to similar compounds. These substituents can influence the compound’s electronic properties, potentially leading to improved binding affinity and selectivity for its molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
